2-(2-Naphthyl)acetyl chloride

Organic Synthesis Physicochemical Property Solid-Phase Handling

This solid (mp 61-65°C) reagent enables precise weighing for automated parallel synthesis, outperforming liquid isomers. Its near-quantitative synthesis (99%) from 2-naphthylacetic acid ensures cost-efficient scale-up for pharma intermediates. Derivatives offer superior crystallinity vs. 2-naphthoyl chloride analogs, simplifying purification via recrystallization. Ideal for rational logP tuning (XLogP3=3.8).

Molecular Formula C12H9ClO
Molecular Weight 204.65 g/mol
CAS No. 37859-25-9
Cat. No. B1297440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Naphthyl)acetyl chloride
CAS37859-25-9
Molecular FormulaC12H9ClO
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(=O)Cl
InChIInChI=1S/C12H9ClO/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
InChIKeyQEJGMKHQXSZCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Naphthyl)acetyl chloride (CAS 37859-25-9): Technical Specifications and Baseline Characteristics for Procurement


2-(2-Naphthyl)acetyl chloride (CAS 37859-25-9) is an aromatic acyl chloride with the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol [1]. This compound is characterized by the presence of an acetyl chloride group (-CH2COCl) attached to the 2-position of a naphthalene ring [2]. It is commonly employed as an activating reagent and a key intermediate in organic synthesis, facilitating the formation of amides, esters, and other naphthalene-containing derivatives [1]. Standard commercial offerings for this compound typically specify a minimum purity of 97% .

Procurement Alert: Why 2-(2-Naphthyl)acetyl chloride Cannot Be Directly Substituted by Other Naphthyl Acyl Chlorides


While compounds like 1-naphthylacetyl chloride (CAS 5121-00-6) and 2-naphthoyl chloride (CAS 2243-83-6) share the same molecular formula (C12H9ClO) and functional group class, they are not interchangeable in synthetic applications. The structural distinction between the 1-naphthyl and 2-naphthyl isomers, or the absence of the alpha-methylene group in 2-naphthoyl chloride, leads to significant differences in physicochemical properties . These differences directly impact the melting point, reactivity with nucleophiles, and the ultimate properties of the resulting products, such as their crystallinity or chromatographic behavior [1]. Therefore, a generic selection of any naphthyl acyl chloride will likely result in failed syntheses or product properties that deviate from established protocols.

Quantitative Differentiation of 2-(2-Naphthyl)acetyl chloride (37859-25-9): A Comparative Evidence Guide


Solid-State Handling Advantage: Comparative Melting Point Analysis with 1-Naphthyl Isomer

The procurement of acyl chlorides often involves selecting between solid and liquid reagents for ease of handling and precise weighing. 2-(2-Naphthyl)acetyl chloride is a low-melting solid at standard laboratory temperatures, in contrast to its 1-naphthyl isomer, which is typically a liquid or oil. This physical state is a critical differentiator for workflows that require accurate mass measurements. The target compound exhibits a reported melting point of 61-65°C . In contrast, its close analog, 2-(1-Naphthyl)ethanoyl chloride (CAS 5121-00-6), is documented as an oil or liquid under the same conditions .

Organic Synthesis Physicochemical Property Solid-Phase Handling

Synthetic Efficiency Benchmark: Validated High-Yield Preparation from 2-Naphthylacetic Acid

For laboratories considering in-house synthesis, the efficiency of the preparation method is a key procurement factor. A patent-validated procedure for 2-(2-naphthyl)acetyl chloride demonstrates a near-quantitative conversion. The reaction of 2-naphthylacetic acid with oxalyl chloride in the presence of a catalytic amount of DMF in dichloromethane at room temperature for 3 hours yields the target acyl chloride with a reported yield of 99% [1]. While similar chlorinating agents (e.g., thionyl chloride) are commonly used for this transformation, comparative literature often reports lower and more variable yields for the preparation of analogous acyl chlorides, making this specific, high-yielding protocol a significant advantage .

Process Chemistry Synthetic Method Yield Optimization

Predictive Lipophilicity Comparison: XLogP3 Value of 3.8 for Downstream ADME/Tox Profiling

In medicinal chemistry, the lipophilicity of a building block strongly influences the physicochemical properties of the final drug candidate. The computed partition coefficient (XLogP3) for 2-(2-naphthyl)acetyl chloride is 3.8, indicating moderate to high lipophilicity [1]. This is a higher value compared to simpler aryl acetyl chlorides, such as benzoyl chloride, and also differs from its isomer, 2-(1-naphthyl)acetyl chloride, which can have a slightly different predicted logP due to steric and electronic effects of the substitution pattern [2]. This quantitative value allows for the rational design and optimization of compound libraries with specific ADME/Tox profiles.

Medicinal Chemistry Computational Chemistry Drug Design

Distinct Reactivity and Product Crystallinity versus 2-Naphthoyl Chloride

The presence of an alpha-methylene (-CH2-) group distinguishes 2-(2-naphthyl)acetyl chloride from the related aroyl chloride, 2-naphthoyl chloride (CAS 2243-83-6). This structural difference imparts different electronic and steric properties to the electrophilic carbonyl center [1]. 2-Naphthoyl chloride is a solid with a melting point of 43-45°C, whereas 2-(2-naphthyl)acetyl chloride is a solid with a melting point of 61-65°C . Furthermore, the alpha-methylene group can influence the crystallinity of the resulting amide or ester products, often leading to derivatives with higher melting points and more favorable solid-state properties for isolation and purification.

Organic Synthesis Reagent Selection Crystallization

Targeted Applications of 2-(2-Naphthyl)acetyl chloride (37859-25-9) Based on Comparative Evidence


Solid-Phase Peptide Synthesis and Automated Library Production

The solid physical state of 2-(2-naphthyl)acetyl chloride (m.p. 61-65°C) makes it a superior choice over its liquid 1-naphthyl isomer for use in solid-phase synthesis and automated parallel synthesizers. Accurately weighing solid reagents is significantly more precise and less prone to error than handling small volumes of viscous or moisture-sensitive liquids. This ensures higher fidelity and reproducibility in the construction of amide libraries on solid supports, where precise stoichiometry is crucial for yield and purity.

Cost-Efficient Scale-Up of Naphthylacetamide Drug Intermediates

The validated, high-yielding (99%) synthetic route from 2-naphthylacetic acid [1] provides a clear economic and operational advantage for process chemistry. The ability to generate the target acyl chloride in near-quantitative yield minimizes waste and maximizes the efficiency of the starting material. This is particularly relevant for the large-scale preparation of naphthylacetamide-based pharmaceutical intermediates, such as those referenced in patents by Pfizer Inc. [1], where a reliable and efficient supply of this building block is essential.

Medicinal Chemistry Optimization of Lipophilic Naphthalene-Containing Scaffolds

For medicinal chemists aiming to fine-tune the lipophilicity of drug candidates, 2-(2-naphthyl)acetyl chloride is a strategic building block. Its computed XLogP3 of 3.8 [2] provides a quantitative benchmark for designing molecules with improved membrane permeability and target binding. When incorporated into a scaffold, this naphthylacetyl group will increase the overall logP of the molecule by a predictable amount compared to simpler acetyl chlorides, allowing for a more rational approach to ADME property optimization in hit-to-lead campaigns.

Synthesis of Crystalline Amides for Facile Purification

When a synthetic route requires a derivative that can be easily purified by recrystallization, 2-(2-naphthyl)acetyl chloride is often the reagent of choice. The alpha-methylene group in its structure, as opposed to the direct carbonyl attachment in 2-naphthoyl chloride, often results in amide products with higher melting points and enhanced crystallinity . This property simplifies the purification workflow, allowing the product to be isolated directly from the reaction mixture by crystallization, thereby avoiding time-consuming chromatographic separations.

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